Docosane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

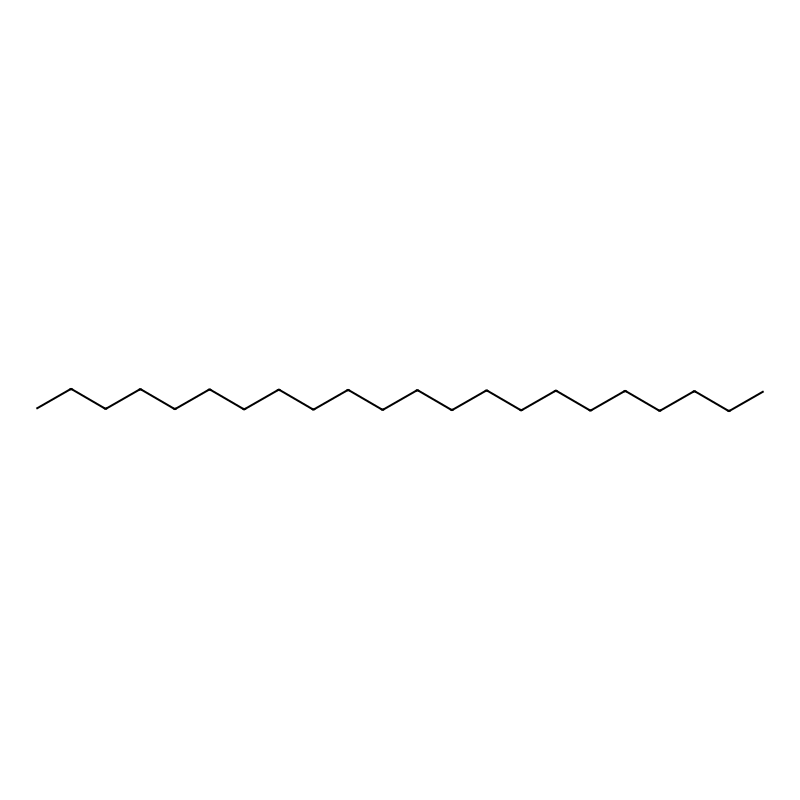

SMILES

solubility

Insoluble in water

Soluble in ethanol, chloroform; very soluble in ethyl ethe

Synonyms

Canonical SMILES

Thermal Energy Storage

Docosane's potential for storing thermal energy has attracted significant research interest. Studies have explored its use as a phase change material (PCM) for capturing and releasing thermal energy. Here's why docosane shows promise:

- Favorable Phase Change Properties: Docosane exhibits suitable melting and crystallization temperatures. This allows it to absorb heat when transitioning from solid to liquid (melting) and release heat when changing back from liquid to solid (crystallization).

- High Latent Heat: Latent heat refers to the amount of energy absorbed or released during a phase change without a temperature change. Docosane possesses a high latent heat, signifying its ability to store a significant amount of thermal energy.

- Thermal Stability: Docosane exhibits good thermal stability, meaning it can undergo repeated heating and cooling cycles without significant degradation.

These characteristics make docosane a promising candidate for various thermal energy storage applications, particularly in solar space heating. Researchers have investigated microencapsulating docosane, a process where it's enclosed within a microscopic shell. This microencapsulated phase change material (MEPCM) offers advantages like improved heat transfer and leak prevention.

Microencapsulation and Composite Materials

Research explores utilizing docosane's properties by encapsulating it within various materials to create composites with enhanced functionalities. Here are two interesting areas of investigation:

- Enhancing Structural Composites: Studies have investigated encapsulating docosane in organosilica shells and integrating these microcapsules into epoxy/carbon laminates. This approach has shown potential for creating multifunctional structural composites that can not only store thermal energy but also maintain structural integrity. However, challenges like potential degradation of mechanical properties during thermal cycling require further research [].

- Solar Heat Collection: Researchers have explored microencapsulating docosane with titanium dioxide (TiO2) shells for solar heat collection applications. TiO2 is a photocatalyst material that can absorb solar energy. By encapsulating docosane within a TiO2 shell, researchers aim to combine solar heat collection with thermal energy storage []. Optimizing factors like the type of emulsifier used and the core-to-shell ratio are crucial for achieving optimal thermal properties and efficient heat storage [].

Docosane, also known as n-docosane, is a straight-chain alkane with the chemical formula C22H46. It consists of 22 carbon atoms and is classified under the alkanes, which are saturated hydrocarbons with the general formula CnH2n+2. Docosane appears as a colorless crystalline solid and has a waxy odor. It is insoluble in water but soluble in organic solvents such as benzene and toluene. The melting point of docosane ranges from 42 to 45 °C, while its boiling point is approximately 369 °C .

Safety Precautions:

- Standard laboratory safety practices should be followed when handling docosane, including wearing gloves, safety glasses, and working in a well-ventilated area.

- Avoid contact with skin and eyes.

- Do not ingest.

- Keep away from heat and open flames.

Citation:

- [1] ChemSpider

Docosane can be synthesized through several methods:

- Hydrocarbon Cracking: Fractional distillation of crude oil can yield docosane among other hydrocarbons.

- Reduction of Fatty Acids: Long-chain fatty acids can be reduced using lithium aluminum hydride or other reducing agents.

- Wurtz Reaction: This involves coupling alkyl halides in the presence of sodium metal to form higher alkanes .

Docosane has several applications across different industries:

- Cosmetics: Used as a perfuming agent due to its waxy odor.

- Organic Synthesis: Serves as a standard material for calibration in chemical analyses.

- Temperature Sensing Equipment: Employed in devices that require stable thermal properties.

- Research: Utilized in macromolecular crystallography as a standard for diffraction intensity .

Interactions of docosane with other chemicals are primarily characterized by its stability and low reactivity. It does not significantly interact with aqueous solutions of acids or bases, making it suitable for various applications where chemical stability is crucial. Studies on its interactions with biological systems remain sparse but indicate potential metabolic pathways involving alkanes .

Docosane belongs to a family of long-chain alkanes. Below is a comparison with some similar compounds:

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |

|---|---|---|---|---|

| Docosane | C22H46 | 42-45 | 369 | Straight-chain alkane; waxy odor |

| Heneicosane | C21H44 | 38-41 | 353 | One carbon shorter than docosane |

| Tricosane | C23H48 | 47-50 | 382 | One carbon longer than docosane |

| Tetracosane | C24H50 | 49-52 | 398 | Higher molecular weight; solid at room temp |

Docosane's uniqueness lies in its specific chain length and properties that make it particularly useful in industrial applications while being less reactive than shorter-chain alkanes .

Physical Description

Solid; [Hawley] White crystalline solid; [MSDSonline]

Color/Form

Solid

Colorless crystals

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

369 °C

BP: 230 °C (15 mm Hg)

Flash Point

Heavy Atom Count

Density

0.7944 g/cu cm at 20 °C

Density: 0.778 g/cu m (45/5 °C)

LogP

Odor

Decomposition

Melting Point

43.8 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 134 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 41 of 134 companies with hazard statement code(s):;

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-docosane; Matrix: water; Detection Limit: 1 ug/L.